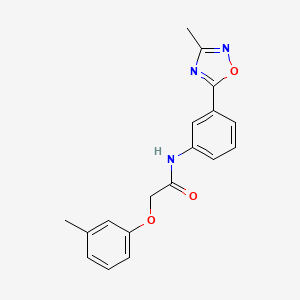
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as MOA-728, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives and has been synthesized through various methods.
作用机制
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide acts as a positive allosteric modulator of mGluR7, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. When N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide binds to the allosteric site of mGluR7, it enhances the receptor's affinity for glutamate, leading to the activation of the receptor. This activation results in the inhibition of presynaptic glutamate release, which reduces the excitatory synaptic transmission. The reduction of excitatory synaptic transmission is thought to be responsible for the anxiolytic and antidepressant effects of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide.
Biochemical and Physiological Effects
Studies have shown that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has anxiolytic and antidepressant effects in animal models. It has been reported to reduce anxiety-like behavior in mice subjected to the elevated plus maze test and the light-dark box test. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has also been shown to exhibit antidepressant-like effects in the forced swim test and the tail suspension test. These effects are thought to be mediated by the modulation of mGluR7 activity and the reduction of glutamate release.
实验室实验的优点和局限性
One advantage of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in lab experiments is its specificity for mGluR7. This specificity allows researchers to selectively modulate the activity of mGluR7 without affecting other glutamate receptors. However, one limitation of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in clinical research.
未来方向
There are several future directions for the use of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in research. One direction is to investigate its potential therapeutic applications in neurological disorders, such as anxiety, depression, and addiction. Another direction is to explore its effects on synaptic plasticity and learning and memory. Additionally, future studies could focus on improving its solubility and pharmacokinetics to enhance its in vivo efficacy. Overall, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has potential as a tool compound for investigating the role of mGluR7 in neurological disorders and synaptic plasticity.
合成方法
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been synthesized through various methods, including the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylboronic acid, followed by coupling with 2-(m-tolyloxy)acetyl chloride. Another method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylboronic acid, followed by coupling with 2-(m-tolyloxy)acetic acid. Both methods have been reported to yield N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in good to excellent yields.
科学研究应用
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a positive allosteric modulator of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to enhance the activity of mGluR7, leading to the inhibition of glutamate release and the reduction of excitatory synaptic transmission. This mechanism of action suggests that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide may have therapeutic potential in the treatment of various neurological disorders, such as anxiety, depression, and addiction.
属性
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-3-8-16(9-12)23-11-17(22)20-15-7-4-6-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPRSKKONIKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


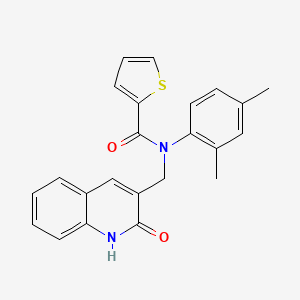
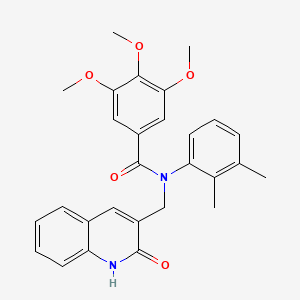


![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)
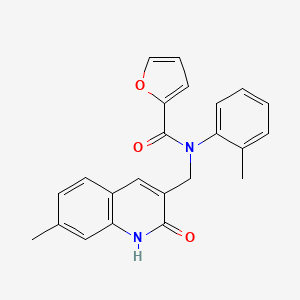
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
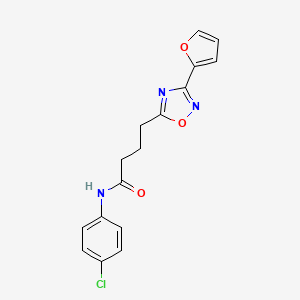
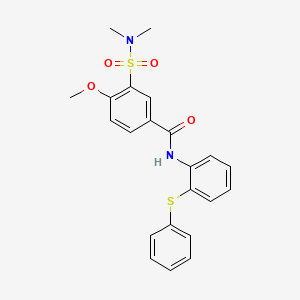
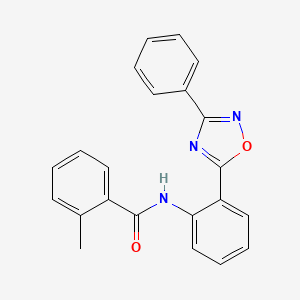

![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)